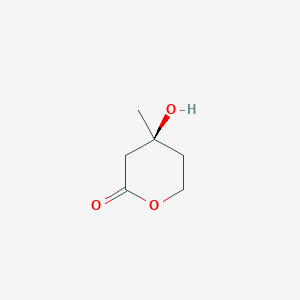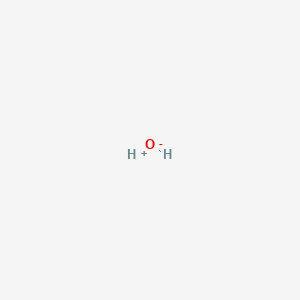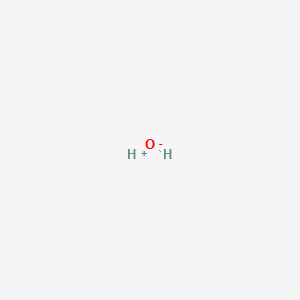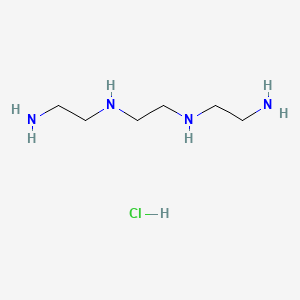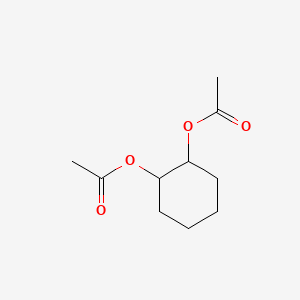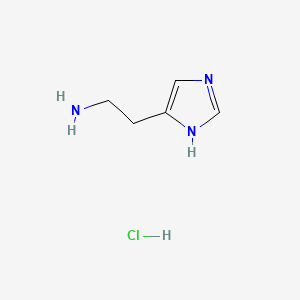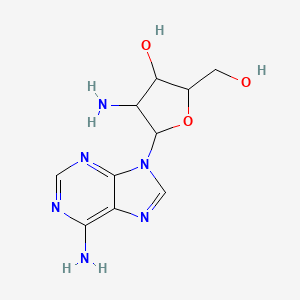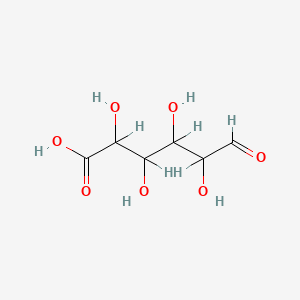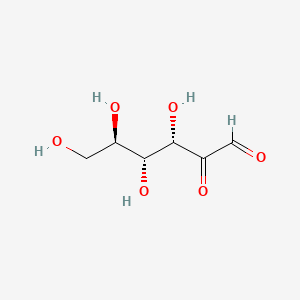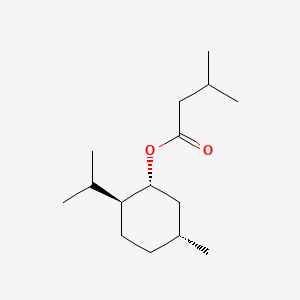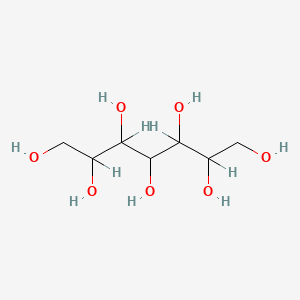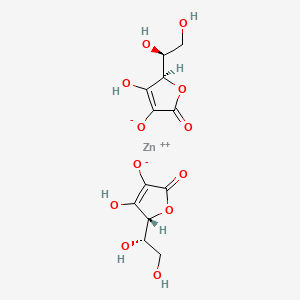
Zinc ascorbate
Overview
Description
Zinc ascorbate is a compound formed by the combination of zinc and ascorbic acid (vitamin C). It is known for its potential health benefits, including its role in immune support and antioxidant activity. This compound is used in various applications, ranging from nutritional supplements to potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc ascorbate can be synthesized through the reaction of zinc acetate and ascorbic acid in an aqueous medium under ambient conditions. The reaction leads to the formation of a molecular complex with the formula Zn_x(AA)_y(OAc)_z, where AA represents ascorbate . The process involves the formation of nanoscale particles with emergent optical properties .
Industrial Production Methods: Industrial production of this compound typically involves the controlled reaction of zinc salts (such as zinc acetate) with ascorbic acid. The reaction conditions, including temperature, pH, and concentration, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Zinc ascorbate undergoes various chemical reactions, including complexation and redox reactions. The complexation reaction between zinc acetate and ascorbic acid results in the formation of luminescent nanoscale particles .
Common Reagents and Conditions: The primary reagents used in the synthesis of this compound are zinc acetate and ascorbic acid. The reaction is typically carried out in an aqueous medium under ambient conditions .
Major Products Formed: The major product formed from the reaction of zinc acetate and ascorbic acid is a molecular complex with the formula Zn_x(AA)_y(OAc)_z. This complex exhibits strong luminescence in the blue region of wavelengths .
Scientific Research Applications
Zinc ascorbate has a wide range of scientific research applications, including:
Mechanism of Action
Zinc ascorbate exerts its effects through several mechanisms:
Antioxidant Activity: Ascorbate acts as a major antioxidant, scavenging reactive oxygen species and reducing oxidative stress.
Enzyme Cofactor: this compound serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes.
Immune Support: this compound supports immune function by enhancing the activity of T-lymphocytes and the production of interferons and antibodies.
Comparison with Similar Compounds
Zinc ascorbate can be compared with other zinc compounds and ascorbate derivatives:
Properties
IUPAC Name |
zinc;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O6.Zn/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRJFSIRMWUMAE-ZZMNMWMASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O12Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331242-75-2, 134343-96-7 | |
| Record name | Zinc ascorbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331242752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc ascorbate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc -[(L-ascorbato O2),(L-ascorbato O2 O3)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC ASCORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TI35313XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


